molecular formula C17H18ClNO2 B2688945 N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide CAS No. 1788847-77-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide

Cat. No.: B2688945
CAS No.: 1788847-77-7
M. Wt: 303.79
InChI Key: WOJQKXDPAKNVRI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Benzamide-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. Related structures have been investigated as potent inhibitors of various enzymes and receptors, showcasing the versatility of this chemical class . For instance, certain benzamide derivatives have been developed and optimized as inhibitors for targets like the P2X7 receptor, which is implicated in inflammatory diseases such as rheumatoid arthritis and osteoarthritis . Other research on similar compounds highlights their potential as acetylcholinesterase (AChE) inhibitors, a key target for addressing the cholinergic deficit associated with neurodegenerative conditions like Alzheimer's disease . The specific substitution pattern on this compound—featuring a 2-chlorophenyl group linked via a methoxyethyl chain—suggests it may be a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its physicochemical properties, binding affinity, and selectivity against biological targets of interest. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-7-3-4-8-13(12)17(20)19-11-16(21-2)14-9-5-6-10-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJQKXDPAKNVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide typically involves the reaction of 2-chlorophenyl magnesium bromide with a suitable benzamide precursor under controlled conditions. The reaction is carried out in the presence of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of commercially available and safe materials, along with high reaction yields, makes this process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form corresponding hydroxy derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Hydroxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide has significant potential in various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Benzamide Modifications

2-Methylbenzamide Derivatives
  • N-(2-[1-Benzyl-1H-1,2,3-Triazol-4-yl]Propan-2-yl)-2-Methylbenzamide (): Shares the 2-methylbenzamide core but replaces the chlorophenyl-methoxyethyl group with a triazole-containing substituent.
  • (E)-N-(2-(3-(4-Methoxyphenyl)Allyl)Phenyl)-2-Methylbenzamide ():
    • Features a 2-methylbenzamide core linked to an allylphenyl group. The allyl chain may enhance conjugation compared to the target’s ethyl chain.
Chlorinated Benzamides
  • 2-Chloro-N-(2-Methylphenyl)Benzamide ():
    • Contains a 2-chloro substituent directly on the benzamide ring, unlike the target’s chlorophenyl-ethyl chain.
    • Structural studies highlight planar amide linkages, a feature likely shared with the target compound.
  • 2-[(2-Chloroacetyl)Amino]-N-(3-Methylphenyl)Benzamide (): Chlorine is part of an acetyl group rather than a phenyl ring. This difference may alter metabolic stability or reactivity.

Ethyl Chain Substituents

Methoxy vs. Hydroxy Groups
  • N-[2-(2-Chlorophenyl)-2-Hydroxyethyl]Propan-2-Aminium Benzoate (): Replaces the methoxy group with a hydroxy group.
  • N-(2-Methoxyphenyl)-2-Methylbenzamide ():
    • Methoxy is directly attached to the phenyl ring rather than the ethyl chain. This positional difference may affect electronic distribution and steric interactions.
Chlorophenyl Positioning
  • N-(3-Chlorophenyl)-2-Hydroxybenzamide ():
    • Chlorine is on the amide-linked phenyl ring. The meta vs. ortho positioning (as in the target’s ethyl chain) can influence molecular conformation.

Data Table: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Feature(s) Reference ID
N-[2-(2-Chlorophenyl)-2-Methoxyethyl]-2-Methylbenzamide 2-Methylbenzamide 2-Chlorophenyl-methoxyethyl chain C₁₇H₁₈ClNO₂ Methoxyethyl, chlorophenyl N/A
N-(2-Methoxyphenyl)-2-Methylbenzamide 2-Methylbenzamide 2-Methoxyphenyl C₁₅H₁₅NO₂ Methoxy on phenyl ring
2-Chloro-N-(2-Methylphenyl)Benzamide Benzamide 2-Chloro, 2-methylphenyl C₁₄H₁₂ClNO Chloro on benzamide ring
N-[2-(2-Chlorophenyl)-2-Hydroxyethyl]Propan-2-Aminium Benzoate Benzamide derivative 2-Chlorophenyl-hydroxyethyl C₁₈H₂₁ClN₂O₃ Hydroxy vs. methoxy substitution
(E)-N-(2-(3-(4-Methoxyphenyl)Allyl)Phenyl)-2-Methylbenzamide 2-Methylbenzamide Allylphenyl group C₂₄H₂₁NO₂ Conjugated allyl chain

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C17H20ClN
  • Molecular Weight : 283.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrase : Research indicates that similar compounds exhibit inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). Studies report IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against these cell lines compared to normal cells .
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells, as demonstrated by increased annexin V-FITC positivity in treated cells, indicating a shift towards late apoptotic phases .

Case Studies

  • Anticancer Activity :
    • In a study evaluating several derivatives similar to this compound, compounds demonstrated selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also showed significant anti-proliferative activity against breast cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Compounds structurally related to this compound exhibited antimicrobial effects against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at certain concentrations .
  • Docking Studies :
    • Molecular docking studies have indicated favorable binding interactions between the compound and CA IX, suggesting a strong potential for targeted therapy in cancer treatment .

Data Tables

Activity Type Cell Line/Organism IC50 (μM) Notes
AntiproliferativeMDA-MB-2311.52 - 6.31Significant selectivity against cancer cells
Apoptosis InductionMDA-MB-231N/AIncreased annexin V-FITC positivity observed
AntimicrobialStaphylococcus aureus50 μg/mL80.69% inhibition compared to control
AntimicrobialKlebsiella pneumoniae50 μg/mLAnti-biofilm activity noted

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